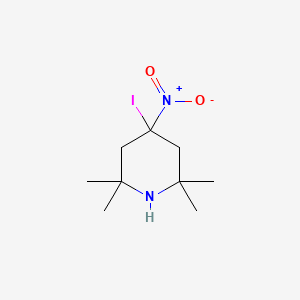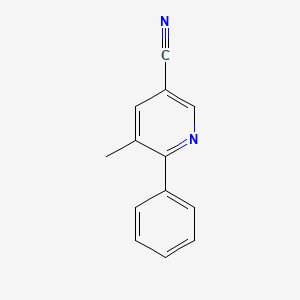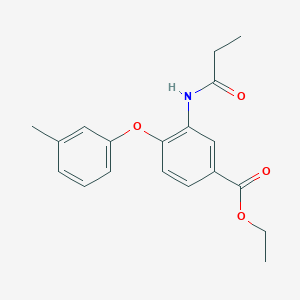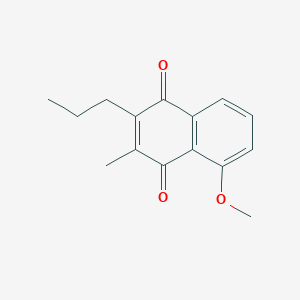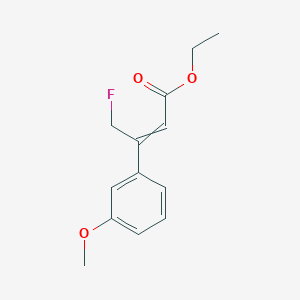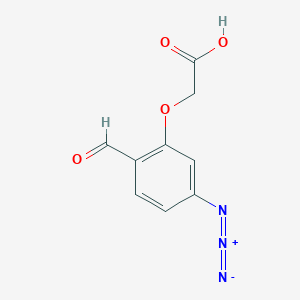
(5-Azido-2-formylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Azido-2-formylphenoxy)acetic acid is an organic compound with the molecular formula C₉H₇N₃O₄ It is characterized by the presence of an azido group (-N₃) attached to a phenoxyacetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Azido-2-formylphenoxy)acetic acid typically involves the introduction of an azido group to a phenoxyacetic acid derivative. One common method includes the reaction of 2-formylphenoxyacetic acid with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Azido-2-formylphenoxy)acetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Applications De Recherche Scientifique
(5-Azido-2-formylphenoxy)acetic acid has several applications in scientific research:
Biology: Utilized in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: Used in the development of new materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (5-Azido-2-formylphenoxy)acetic acid is primarily related to its azido group. The azido group can act as a nucleophile, participating in various chemical reactions. In biological systems, the azido group can be reduced to an amine, which can then interact with biological targets such as enzymes and receptors. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Formylphenoxyacetic acid: Lacks the azido group, making it less reactive in nucleophilic substitution and cycloaddition reactions.
Phenoxyacetic acid derivatives: Various derivatives with different substituents on the phenoxy ring, affecting their chemical reactivity and applications.
Uniqueness
(5-Azido-2-formylphenoxy)acetic acid is unique due to the presence of the azido group, which imparts distinct chemical reactivity
Propriétés
Numéro CAS |
85819-05-2 |
|---|---|
Formule moléculaire |
C9H7N3O4 |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
2-(5-azido-2-formylphenoxy)acetic acid |
InChI |
InChI=1S/C9H7N3O4/c10-12-11-7-2-1-6(4-13)8(3-7)16-5-9(14)15/h1-4H,5H2,(H,14,15) |
Clé InChI |
JOUPQYXAITYFDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])OCC(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
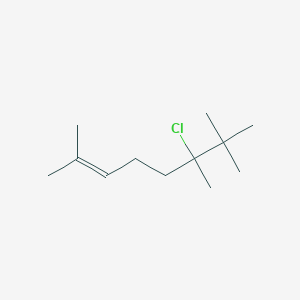
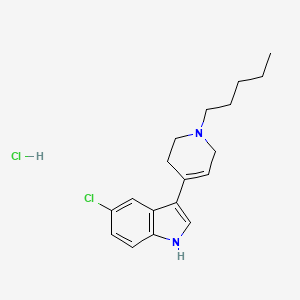
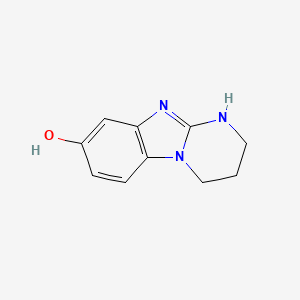
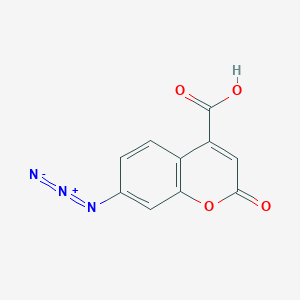
![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)

